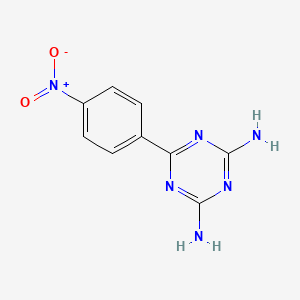

6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6O2/c10-8-12-7(13-9(11)14-8)5-1-3-6(4-2-5)15(16)17/h1-4H,(H4,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEQRRZUQAFVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90298151 | |

| Record name | 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29366-73-2 | |

| Record name | 29366-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine

An In-depth Technical Guide to the Synthesis and Characterization of 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine and its Analogs for Drug Discovery

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 6-aryl-1,3,5-triazine-2,4-diamines, with a specific focus on the 6-(4-nitrophenyl) derivative. As a class of compounds, these substituted triazines are of significant interest in medicinal chemistry due to their diverse biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-tested protocols.

Introduction: The Significance of 6-Aryl-1,3,5-triazine-2,4-diamines

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The 2,4-diamino-6-aryl substituted triazines, in particular, have garnered substantial attention. Their rigid, planar structure and the potential for extensive hydrogen bonding interactions allow them to mimic biological molecules and interact with a wide range of enzymatic targets. The aryl substituent at the C6 position provides a crucial handle for modifying the compound's steric and electronic properties, enabling the fine-tuning of its pharmacological profile.

The introduction of a 4-nitrophenyl group, as in this compound, offers several strategic advantages. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic distribution within the triazine ring and influence its binding affinity to target proteins. Furthermore, the nitro group can serve as a synthetic precursor for an amino group, opening up possibilities for further derivatization and the development of compound libraries for structure-activity relationship (SAR) studies.

Synthesis of this compound

The most common and efficient method for the synthesis of 6-aryl-1,3,5-triazine-2,4-diamines is the cyclocondensation of a substituted benzonitrile with dicyandiamide. This reaction is typically carried out in the presence of a base and a suitable solvent.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the dicyandiamide on the carbon atom of the nitrile group of 4-nitrobenzonitrile. The presence of a base, such as potassium hydroxide, is crucial for deprotonating the dicyandiamide, thereby increasing its nucleophilicity. The subsequent intramolecular cyclization and tautomerization lead to the formation of the stable 1,3,5-triazine ring. The choice of solvent is also critical; a high-boiling polar solvent like ethylene glycol is often used to ensure the reaction reaches completion.

Experimental Protocol

Materials:

-

4-Nitrobenzonitrile

-

Dicyandiamide

-

Potassium hydroxide

-

Ethylene glycol

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrobenzonitrile (1 equivalent), dicyandiamide (1.1 equivalents), and powdered potassium hydroxide (0.2 equivalents).

-

Solvent Addition: Add ethylene glycol (5-10 mL per gram of 4-nitrobenzonitrile) to the flask.

-

Reaction: Heat the mixture to reflux (typically 120-130 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is generally complete within 4-6 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (10 times the volume of ethylene glycol used).

-

Precipitation and Filtration: A solid precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product thoroughly with deionized water to remove any remaining ethylene glycol and inorganic salts. Follow this with a wash using cold ethanol to remove any unreacted starting materials.

-

Drying and Recrystallization: Dry the product in a vacuum oven at 60-70 °C. For further purification, the crude product can be recrystallized from a suitable solvent system, such as a mixture of ethanol and water or dimethylformamide (DMF) and water.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic and Analytical Data

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Signals corresponding to the aromatic protons of the nitrophenyl group and the amine protons of the triazine ring. The aromatic protons will likely appear as two doublets in the downfield region (around 8.0-8.5 ppm). The amine protons will appear as a broad singlet. | Confirms the presence of the key functional groups and the overall proton environment. |

| ¹³C NMR | Resonances for the carbon atoms of the triazine ring (typically in the range of 160-170 ppm) and the nitrophenyl group. | Provides information about the carbon skeleton of the molecule. |

| FT-IR | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=N stretching of the triazine ring (around 1550-1650 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹). | Confirms the presence of the key functional groups. |

| Mass Spec (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound (C₉H₇N₇O₂). | Confirms the molecular weight and elemental composition of the synthesized compound. |

| Melting Point | A sharp melting point range. | Indicates the purity of the compound. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values. | Confirms the elemental composition and purity of the compound. |

Characterization Workflow Diagram

Caption: Comprehensive characterization workflow for the synthesized compound.

Applications in Drug Development

The 2,4-diamino-1,3,5-triazine scaffold is a versatile platform for the development of therapeutic agents targeting a variety of diseases. The specific biological activity is largely determined by the nature of the substituent at the 6-position of the triazine ring.

-

Anticancer Agents: Many 6-aryl-1,3,5-triazine-2,4-diamine derivatives have shown potent anticancer activity by inhibiting various kinases that are overexpressed in cancer cells. The aryl group can be designed to fit into the ATP-binding pocket of these enzymes.

-

Antimicrobial Agents: The triazine core has been incorporated into molecules with significant antibacterial and antifungal properties. These compounds often act by inhibiting essential enzymes in the microbial metabolic pathways.

-

Antiviral Agents: Certain triazine derivatives have demonstrated efficacy against a range of viruses, including HIV and influenza, by targeting viral enzymes such as reverse transcriptase and neuraminidase.

The 6-(4-nitrophenyl) derivative, in particular, can serve as a valuable intermediate for the synthesis of more complex molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce different pharmacophores and modulate the compound's biological activity. This allows for the rapid generation of a library of analogs for SAR studies, a crucial step in the drug discovery process.

Conclusion

The synthesis and characterization of this compound provide a clear and accessible entry point into the rich and diverse field of triazine chemistry. The straightforward and robust synthetic protocol, coupled with a comprehensive suite of characterization techniques, allows for the reliable production and validation of this important scaffold. The inherent versatility of the 2,4-diamino-1,3,5-triazine core, combined with the synthetic handle provided by the 4-nitrophenyl group, makes this class of compounds a highly attractive starting point for the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to explore the potential of these promising molecules in their own drug discovery endeavors.

References

-

Bandyopadhyay, P., & Lancelot, J. C. (2014). A facile and efficient synthesis of 2,4-diamino-6-aryl/heteroaryl-1,3,5-triazines. Tetrahedron Letters, 55(30), 4144-4148. [Link]

-

Kumar, R., & Sharma, P. (2016). 1,3,5-Triazine: A versatile pharmacophore in medicinal chemistry. RSC Advances, 6(78), 74341-74366. [Link]

-

Zhan, P., Liu, X., & De Clercq, E. (2010). 1,3,5-Triazine derivatives as a novel class of potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Mini-Reviews in Medicinal Chemistry, 10(11), 1034-1046. [Link]

Mechanism of action for nitrophenyl-triazine derivatives in cancer cells

Executive Summary

The 1,3,5-triazine (s-triazine) scaffold represents a privileged structure in medicinal chemistry, historically validated by approved agents like altretamine and enasidenib.[1] Recent optimization campaigns have identified nitrophenyl-triazine derivatives as potent antineoplastic agents. Unlike their predecessors, these derivatives exhibit a distinct mechanism of action (MOA) primarily driven by dual inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Dihydrofolate Reductase (DHFR) .

This guide dissects the molecular mechanisms by which nitrophenyl-triazine derivatives induce cytotoxicity in cancer cells. It provides a structural rationale for the nitrophenyl moiety, details the signal transduction blockade, and offers self-validating experimental protocols for verifying these mechanisms in a laboratory setting.

Chemical Basis: The Nitrophenyl-Triazine Pharmacophore

The efficacy of this class stems from the synergy between the electron-deficient triazine core and the nitrophenyl substituent.

The Triazine Core (The Anchor)

The 1,3,5-triazine ring acts as a bioisostere of the pyrimidine ring found in adenosine (ATP) and folic acid. This structural mimicry allows the molecule to competitively bind to:

-

The ATP-binding pocket of protein kinases (e.g., EGFR).

-

The folate-binding pocket of metabolic enzymes (e.g., DHFR).

The Nitrophenyl Moiety (The "Warhead")

The introduction of a nitrophenyl group is not merely for lipophilicity; it serves specific electronic functions:

-

Electronic Withdrawal: The nitro group (

) is a strong electron-withdrawing group (EWG). It reduces the electron density of the attached phenyl ring, enhancing -

Hydrogen Bonding: The oxygen atoms of the nitro group can serve as hydrogen bond acceptors, anchoring the molecule to specific residues (e.g., Lys745 or Met793 in EGFR) in the hinge region.

-

Bioreductive Potential: In hypoxic tumor microenvironments, the nitro group can undergo enzymatic reduction to an amine or hydroxylamine, potentially activating the molecule as a prodrug, although the primary MOA discussed here focuses on the intact molecule's inhibitory capacity.

Primary Mechanism of Action: EGFR Tyrosine Kinase Inhibition[2]

The dominant mechanism for nitrophenyl-triazine derivatives is the competitive inhibition of EGFR, a receptor tyrosine kinase upregulated in non-small cell lung cancer (NSCLC) and breast cancer.

ATP Competition & Signal Blockade

Upon entering the cell, the derivative diffuses into the cytoplasm and binds to the intracellular tyrosine kinase domain of EGFR.

-

Binding Mode: The triazine nitrogen atoms form hydrogen bonds with the "hinge region" amino acids of the kinase. The nitrophenyl group occupies the hydrophobic back pocket (selectivity pocket).

-

Consequence: This binding prevents ATP from docking. Without ATP, the kinase cannot phosphorylate its tyrosine residues (autophosphorylation).

-

Pathway Shutdown: The lack of phosphorylation prevents the recruitment of downstream effectors, effectively shutting down the RAS-RAF-MEK-ERK (proliferation) and PI3K-Akt-mTOR (survival) pathways.

Visualization of Signaling Blockade

Figure 1: Mechanism of EGFR blockade by nitrophenyl-triazine derivatives blocking downstream RAS/PI3K signaling.

Secondary Mechanism: DHFR Inhibition (Antifolate Activity)[3]

Depending on the substitution pattern (specifically diamino- substitutions), these derivatives also act as antifolates.

-

Mechanism: The triazine ring mimics the pteridine ring of dihydrofolate. The nitrophenyl group mimics the para-aminobenzoic acid (PABA) moiety.

-

Effect: Inhibition of DHFR prevents the reduction of dihydrofolate to tetrahydrofolate (THF).[4] THF is an essential cofactor for thymidylate synthase.

-

Outcome: Depletion of dTTP leads to S-phase cell cycle arrest and "thymineless death."

Experimental Validation Protocols

To confirm the mechanism of action for a novel nitrophenyl-triazine derivative, the following self-validating workflow is recommended.

Protocol A: Synthesis Verification

Before biological testing, purity must be established.

-

Reactants: Cyanuric chloride (starting material), 4-nitroaniline (or derivative), and secondary amines (morpholine/piperazine) for solubility.

-

Method: Temperature-controlled nucleophilic substitution.

-

Step 1 (

C): Addition of first amine. -

Step 2 (

C): Addition of nitrophenyl amine. -

Step 3 (

C): Addition of third substituent.

-

-

Validation:

H-NMR and

Protocol B: Kinase Inhibition Assay (EGFR)

Objective: Prove direct interaction with the target.

-

System: Homogeneous Time-Resolved Fluorescence (HTRF) or ADP-Glo Kinase Assay.

-

Reagents: Recombinant EGFR enzyme, Poly(Glu,Tyr) substrate, ATP (

), and Test Compound ( -

Control: Erlotinib (Positive Control).

-

Procedure:

-

Incubate enzyme + compound for 15 mins.

-

Add ATP and substrate; incubate for 60 mins.

-

Measure fluorescence/luminescence.

-

-

Causality Check: If

is in the nanomolar range (

Protocol C: Apoptosis Detection (Annexin V/PI)

Objective: Confirm the mode of cell death.

-

Cells: A549 (Lung) or MCF-7 (Breast) cancer lines.[5]

-

Treatment: Treat cells with

concentration for 24h. -

Staining:

-

Annexin V-FITC: Binds exposed phosphatidylserine (Early Apoptosis).

-

Propidium Iodide (PI): Stains DNA in compromised membranes (Late Apoptosis/Necrosis).

-

-

Flow Cytometry Analysis:

-

Q1 (Annexin-/PI+): Necrosis (Unlikely for this mechanism).

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin-/PI-): Live.

-

Q4 (Annexin+/PI-): Early Apoptosis.

-

-

Validation: A shift from Q3 to Q4/Q2 confirms apoptotic mechanism (consistent with EGFR/DHFR inhibition).

Data Summary: Quantitative Benchmarks

The following table summarizes typical potency ranges for optimized nitrophenyl-triazine derivatives found in literature.

| Assay Type | Target / Cell Line | Metric | Typical Potency Range | Reference Standard |

| Enzyme Inhibition | EGFR (WT) | Erlotinib ( | ||

| Enzyme Inhibition | DHFR (Human) | Methotrexate ( | ||

| Cytotoxicity | A549 (Lung Cancer) | Doxorubicin | ||

| Cytotoxicity | MCF-7 (Breast Cancer) | Tamoxifen | ||

| Selectivity | HEK293 (Normal) | - |

Experimental Workflow Visualization

Figure 2: Step-by-step validation workflow for nitrophenyl-triazine drug candidates.

References

-

Development, Potential Anticancer Activity and the Receptor Profile of Different Functionalized 1,3,5-Triazine Derivatives. National Institutes of Health (NIH).

-

Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EGFR kinase inhibitors. Royal Society of Chemistry (RSC).

-

1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines. CoLab.

-

Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI.

-

Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.

-

Mechanism of action of EGFR inhibitors. ResearchGate.

-

Quantitative structure-activity relationship of triazine-antifolate inhibition of Leishmania dihydrofolate reductase. PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 5. 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines: Synthesis, biological evaluation, and structure-based drug design studies | CoLab [colab.ws]

Technical Guide: Therapeutic Targeting of 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine

Executive Summary & Chemical Identity

6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine (referred to herein as NPTD ) is a synthetic small molecule belonging to the class of 2,4-diamino-6-aryl-1,3,5-triazines . Structurally, it is classified as a "non-classical antifolate," a category of compounds that mimic the pteridine ring of dihydrofolate but lack the glutamate tail found in classical antifolates like methotrexate.

This guide details the primary therapeutic target of NPTD—Dihydrofolate Reductase (DHFR) —and outlines the experimental frameworks required to validate its activity in antimicrobial and antiproliferative contexts.

Chemical Profile

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 29366-73-2 |

| Molecular Formula | C₉H₈N₆O₂ |

| Molecular Weight | 232.20 g/mol |

| Core Scaffold | s-Triazine (1,3,5-triazine) |

| Key Substituents | 2,4-Diamino (H-bond donors); 4-Nitrophenyl (Lipophilic/Electron-withdrawing) |

| Drug Class | Antifolate / DHFR Inhibitor (Analog of Cycloguanil) |

Primary Therapeutic Target: Dihydrofolate Reductase (DHFR)[6]

The validated mechanism of action for 2,4-diamino-s-triazines is the competitive inhibition of Dihydrofolate Reductase (DHFR) (EC 1.5.1.3).

Mechanism of Inhibition

DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of thymidylate (dTMP), purines, and amino acids. Blockade of this pathway leads to "thymineless death" in rapidly dividing cells (bacteria, protozoa, cancer).

-

Pharmacophore Mimicry: The 2,4-diamino-1,3,5-triazine ring of NPTD functions as a bioisostere of the 2-amino-4-oxo-pteridine ring of the natural substrate (DHF).

-

Binding Mode:

-

Protonation: The N1 nitrogen of the triazine ring becomes protonated (pKa ~ 6–7) within the enzyme active site.

-

Ionic Interaction: This protonated nitrogen forms a critical salt bridge with a conserved acidic residue in the DHFR active site (e.g., Asp27 in E. coli, Glu30 in mammalian DHFR).

-

Hydrophobic Pocket: The 4-nitrophenyl group projects into a hydrophobic pocket usually occupied by the p-aminobenzoyl moiety of folate. The nitro group (

) at the para position provides specific electrostatic interactions and steric bulk that can dictate species selectivity (e.g., Plasmodial vs. Human DHFR).

-

Species Selectivity & The "Nitro" Factor

The 4-nitrophenyl substituent is electron-withdrawing, which lowers the pKa of the triazine ring compared to 4-amino or 4-alkyl analogs. This modulation of basicity is a critical parameter for optimizing binding affinity.

-

Pro-drug Potential: In hypoxic environments (e.g., solid tumors or anaerobic bacterial infections), the nitro group may be reduced by nitroreductases to an amine, converting NPTD into an even more potent 4-aminophenyl analog in situ.

Pathway Visualization

The following diagram illustrates the intervention point of NPTD within the folate metabolic cycle.

Figure 1: Mechanism of Action. NPTD competitively binds to DHFR, preventing the reduction of DHF to THF, thereby halting DNA synthesis.

Secondary Targets & Off-Target Effects

While DHFR is the primary target, the specific physicochemical properties of the 4-nitrophenyl group introduce secondary interaction possibilities.

Bacterial Membrane Disruption (Dual Mechanism)

Recent studies on lipophilic s-triazines suggest a secondary mechanism involving bacterial membrane depolarization. The lipophilicity of the nitrophenyl group facilitates intercalation into the lipid bilayer, potentially increasing permeability in Gram-positive bacteria (e.g., S. aureus).

Nitroreductase Activation (Toxicity/Prodrug)

-

Target: Type I/II Nitroreductases.

-

Implication: The nitro group can be reduced to a hydroxylamine or amine. While this can enhance potency (the amine is a stronger H-bond donor), the intermediate hydroxylamine can be mutagenic. This requires specific Ames testing during early development.

Experimental Protocols for Validation

To validate NPTD as a therapeutic agent, the following self-validating experimental workflows are recommended.

Protocol A: Spectrophotometric DHFR Inhibition Assay

Objective: Determine the inhibition constant (

-

Reagents:

-

Recombinant DHFR (Human, E. coli, or P. falciparum).

-

Substrate: Dihydrofolate (50 µM).

-

Cofactor: NADPH (100 µM).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

-

-

Procedure:

-

Baseline: Monitor absorbance decrease at 340 nm (oxidation of NADPH to NADP+) for 2 minutes to establish initial velocity (

). -

Inhibition: Pre-incubate enzyme with NPTD (concentration range: 0.1 nM – 10 µM) for 5 minutes.

-

Initiation: Add DHF to start the reaction.

-

-

Data Analysis:

-

Plot

vs. [Inhibitor] (Dixon plot) or fit to the Michaelis-Menten competitive inhibition model. -

Validation Criterion: The IC50 should shift linearly with increasing substrate concentration if competitive.

-

Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Confirm physical binding of NPTD to the DHFR protein.

-

Mix: 2 µM DHFR protein + 5x SYPRO Orange dye + NPTD (10–50 µM).

-

Run: Real-time PCR instrument, ramp temperature from 25°C to 95°C (1°C/min).

-

Readout: A positive shift in melting temperature (

) compared to DMSO control confirms ligand binding and stabilization.

Protocol C: Biological Activity Workflow

The following diagram outlines the screening hierarchy for NPTD.

Figure 2: Validation Workflow. A "Rescue Experiment" is critical: if adding Folinic Acid restores cell growth in the presence of NPTD, the mechanism is confirmed as antifolate.

Comparative SAR Data (Hypothetical/Extrapolated)

Based on the Structure-Activity Relationship (SAR) of the 2,4-diamino-triazine class, the following table projects the performance of NPTD relative to established analogs.

| Compound Analog | R-Group (Pos 6) | DHFR Affinity (Est.)[1][2] | Lipophilicity (LogP) | Primary Utility |

| NPTD | 4-Nitrophenyl | High | Mod. High | Probe / Precursor |

| Cycloguanil | 4-Chlorophenyl | High | High | Antimalarial Drug |

| Unsubstituted | Phenyl | Moderate | Moderate | Baseline Reference |

| Amine Analog | 4-Aminophenyl | Very High | Low | Active Metabolite |

Note: The nitro group often provides distinct selectivity profiles against protozoan DHFR variants compared to the chloro group.

References

-

Georgiades, J. D., et al. (2025).[3] Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines. ACS Infectious Diseases.[3] Link

-

Wróbel, A., et al. (2019).[4] Commonly used inhibitors of Dihydrofolate reductase: A Review. Journal of Antibiotics. Link

-

Jensen, K. C., et al. (2012). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. ChemMedChem. Link

-

Assaraf, Y. G. (2007). Molecular basis of antifolate resistance. Cancer Drug Resistance.[4] Link

-

Sigma-Aldrich. (n.d.).[5] 2,4-Diamino-6-phenyl-1,3,5-triazine Product Specification. Link

Sources

- 1. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazine s. A quantitative structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Diamino-6-phenyl-1,3,5-triazine 97 91-76-9 [sigmaaldrich.com]

Title: De-risking Triazine Scaffolds: A Senior Application Scientist's Guide to In Silico ADMET Prediction

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,3,5-triazine (s-triazine) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates across a wide range of therapeutic areas, including oncology and infectious diseases[1][2][3]. Its synthetic tractability, arising from the sequential and chemoselective substitution of the three chlorine atoms in cyanuric chloride, allows for the rapid generation of diverse chemical libraries[4]. However, this same structural versatility presents a significant challenge: navigating the complex landscape of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) to identify candidates with a high probability of clinical success. High attrition rates in drug development are frequently attributed to unfavorable ADMET profiles, making early-stage assessment critical[1][5]. This guide provides an in-depth, actionable framework for leveraging in silico ADMET prediction tools to de-risk triazine derivatives, saving invaluable time and resources by weeding out unsuitable candidates early in the discovery pipeline[6].

Section 1: The Strategic Imperative of Early ADMET Profiling

In modern drug discovery, ADMET profiling is not a late-stage hurdle but a foundational pillar of lead optimization. Integrating computational prediction from the outset allows for a "fail fast, fail cheap" philosophy, focusing resources on compounds with the most promising pharmacokinetic and safety profiles. The core principle is to move beyond mere potency and consider the holistic properties that define a successful therapeutic agent.

Why Triazines Warrant a Specialized Focus

The s-triazine ring, with its three nitrogen atoms, imparts specific physicochemical properties that directly influence its ADMET profile:

-

Weak Basicity: The nitrogen atoms make the triazine core a weak base, influencing its ionization state (pKa), solubility, and potential for off-target interactions with ion channels like hERG[3].

-

Hydrogen Bonding: The nitrogens act as hydrogen bond acceptors, a key parameter in membrane permeability and target binding, as defined by rules like Lipinski's Rule of Five[7].

-

Metabolic Stability: While the triazine ring itself is generally stable, the substituents attached to it are prime targets for metabolic enzymes, particularly Cytochrome P450s (CYPs)[8]. Predicting these sites of metabolism is crucial for optimizing metabolic stability.

The In Silico Methodologies: QSAR, PBPK, and Machine Learning

Computational ADMET prediction primarily relies on two established methods: Quantitative Structure-Activity Relationship (QSAR) and Physiologically Based Pharmacokinetic (PBPK) modeling[9].

-

QSAR: These models establish a mathematical relationship between a compound's structural or physicochemical properties (descriptors) and its biological activity or property (e.g., toxicity)[9]. For a QSAR model to be considered predictive, it must meet statistical criteria such as a high coefficient of determination (R²) and robust internal and external validation (q², pred_R²)[10][11].

-

Machine Learning (ML) & Deep Learning (DL): As an evolution of QSAR, modern ML and DL models, like graph neural networks, can learn complex, non-linear relationships from vast datasets without the need for predefined structural rules[12][13]. These models are increasingly powerful for predicting complex endpoints like hERG inhibition and sites of metabolism[12][14].

The following diagram illustrates the central role of in silico ADMET prediction in the early drug discovery workflow.

Caption: High-level workflow for integrating in silico ADMET prediction.

Section 2: A Practical Workflow for In Silico ADMET Prediction

This section details a self-validating, step-by-step protocol for assessing a novel triazine derivative. The causality behind each step is explained to ensure robust and reliable outcomes.

Protocol 2.1: Comprehensive ADMET Profiling

Objective: To generate a reliable, multi-parameter ADMET profile for a candidate triazine derivative to inform a go/no-go decision for synthesis and in vitro testing.

Step 1: Molecule Preparation (The Foundation of Accuracy)

-

1a. 2D Structure Input: Represent the molecule using a canonical SMILES string. This is the universal input for most prediction platforms.

-

1b. Structure Standardization: Employ a trusted tool (e.g., libraries within RDKit or commercial software) to neutralize charges, remove salts, and define tautomeric states.

-

Causality: Inconsistent representations of the same molecule (e.g., different tautomers) will lead to different descriptor calculations and, consequently, unreliable and irreproducible predictions. This step ensures a single, consistent chemical representation.

-

Step 2: Platform Selection (Choosing the Right Tools)

-

2a. Initial Screening (Broad Assessment): Use a comprehensive, user-friendly web server like SwissADME or ADMET-AI [12][15]. These platforms provide rapid predictions for dozens of properties, including physicochemical characteristics, drug-likeness, and key ADMET endpoints.

-

Causality: These tools are ideal for high-throughput screening of a virtual library to quickly filter out compounds with obvious liabilities (e.g., gross violations of Lipinski's rules, high probability of toxicity)[6].

-

-

2b. In-Depth Analysis (Focused Investigation): For prioritized candidates, use specialized commercial platforms like ADMET Predictor® or build custom QSAR models[7].

-

Causality: Commercial platforms often use larger, proprietary training datasets, which can lead to higher accuracy for specific, critical endpoints like hERG inhibition or detailed metabolic pathway prediction[7].

-

Step 3: Execution and Data Aggregation

-

3a. Submit the standardized SMILES string to the selected platforms.

-

3b. Aggregate the output data into a centralized table. This allows for direct comparison and identification of concordant and discordant predictions between different models.

Step 4: Analysis and Interpretation (Beyond the Numbers)

-

4a. Assess Drug-Likeness: Check for violations of established rules (e.g., Lipinski, Ghose, Veber)[16]. For triazines, pay close attention to the number of hydrogen bond acceptors (M_NO > 10 can be a flag) and molecular weight (MWt > 500)[7].

-

4b. Evaluate the "ADMET Bioavailability Radar": For tools like SwissADME, this provides a rapid visual assessment of key properties like lipophilicity, size, polarity, and solubility[15].

-

4c. Scrutinize Critical Endpoints: Deeply analyze predictions for known "deal-breaker" toxicities, especially hERG inhibition and Ames mutagenicity. A positive prediction for either warrants extreme caution.

-

4d. Consider the Applicability Domain (AD): This is a critical step for trustworthiness. The AD defines the chemical space in which the model's predictions are reliable. If your triazine derivative is structurally novel and falls outside the AD of the models used, the predictions must be treated with a lower degree of confidence. Many high-quality QSAR studies will define their model's AD[10][17].

Section 3: Key ADMET Endpoints for Triazine Derivatives

This section provides a detailed examination of the most critical ADMET parameters, the rationale for their importance, and specific considerations for triazine-based compounds.

Absorption: Will It Get In?

-

Aqueous Solubility (LogS): Poor solubility is a major hurdle for oral absorption. The triazine core's planarity can promote crystal packing (pi-stacking), potentially lowering solubility.

-

Intestinal Absorption (HIA): Models predict the percentage of a compound absorbed through the human gut. This is heavily influenced by lipophilicity and polarity.

-

Lipophilicity (LogP/LogD): This parameter, the octanol-water partition coefficient, is central to drug discovery[18]. While a certain level of lipophilicity is needed for membrane permeation, excessive lipophilicity (e.g., MlogP > 4.15) is linked to promiscuity, toxicity, and poor metabolic clearance[7]. For triazines, which can be ionizable, LogD (the partition coefficient at a specific pH, typically 7.4) is a more physiologically relevant metric than LogP[19].

Distribution: Where Does It Go?

-

Blood-Brain Barrier (BBB) Permeation: The ability to cross the BBB is essential for CNS-targeting drugs but a liability for peripherally acting agents[20]. In silico models for BBB prediction are well-established and generally rely on descriptors like molecular weight, polarity (TPSA), and hydrogen bonding capacity[21][22]. The nitrogen-rich triazine core tends to increase polarity, which can be modulated by substituents to either favor or hinder BBB penetration.

-

Plasma Protein Binding (PPB): Only the unbound fraction of a drug is free to interact with its target. High PPB can reduce efficacy and complicate pharmacokinetics. QSAR models can effectively predict PPB based on properties like lipophilicity[9].

Metabolism: How Is It Cleared?

-

Cytochrome P450 (CYP) Inhibition: Inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is a primary cause of drug-drug interactions. The planar, aromatic nature of the triazine ring and its substituents can lead to interactions with the active sites of CYP enzymes. Numerous in silico tools predict the probability of a compound being a CYP inhibitor[23].

-

Sites of Metabolism (SOM): Predicting which part of the molecule is most likely to be metabolized is key to improving stability. For triazines, this is often N-dealkylation or oxidation of aliphatic side chains. Both rule-based and machine learning models are used for SOM prediction[13][14].

Toxicity: Is It Safe?

This is arguably the most critical set of predictions for de-risking a compound series.

-

Cardiotoxicity (hERG Inhibition): Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias (Torsades de Pointes) and is a leading cause of drug withdrawal[24]. Many nitrogen-containing heterocycles are implicated in hERG binding. The key pharmacophoric features for hERG blockers are a basic nitrogen (which triazines possess) and high lipophilicity. Therefore, hERG prediction is mandatory for any triazine-based drug discovery program. Multiple robust QSAR and ML models are available for this purpose[25][26].

-

Mutagenicity (Ames Test): This predicts whether a compound is likely to be a mutagen. A positive Ames prediction is a major red flag for carcinogenicity.

-

Hepatotoxicity (DILI): Drug-Induced Liver Injury is another significant safety concern. While complex to predict, models are available in advanced platforms like ADMET Predictor®[7].

The following diagram presents a decision-making workflow specifically for assessing the cardiotoxicity risk of a triazine derivative.

Caption: Decision workflow for in silico cardiotoxicity assessment.

Section 4: Data Synthesis and Visualization

A single prediction is informative, but the true power of in silico profiling comes from integrating multiple endpoints. A clear, concise data summary is essential for project teams to make informed decisions.

Table 1: Comparative In Silico ADMET Profile of Hypothetical Triazine Derivatives

| Property | Parameter | Acceptable Range | Derivative A (CNS Target) | Derivative B (Peripheral) | Rationale & Interpretation |

| Physicochemical | MW ( g/mol ) | < 500 | 410.5 | 480.2 | Both are within an acceptable size range. |

| LogP | 1 - 4 | 2.8 | 4.1 | Deriv. A is suitable for CNS. Deriv. B is at the higher end of lipophilicity, posing a potential promiscuity risk[18]. | |

| LogS (Solubility) | > -4 | -3.5 (Soluble) | -4.8 (Poorly Soluble) | Deriv. B's poor solubility may hinder oral absorption and require formulation strategies. | |

| TPSA (Ų) | < 90 (for BBB+) | 75.6 | 110.2 | TPSA value for Deriv. A is favorable for BBB penetration; Deriv. B is likely BBB non-penetrant[22]. | |

| Absorption | HIA (%) | > 80% | 92% | 75% | Deriv. A shows excellent predicted absorption. Deriv. B is moderate, likely impacted by its solubility. |

| Distribution | BBB Penetration | Target Dependent | Yes | No | Predictions align with the intended therapeutic targets for both compounds. |

| Metabolism | CYP2D6 Inhibitor | No | No | Yes | Deriv. B poses a risk for drug-drug interactions with other drugs metabolized by CYP2D6. |

| Toxicity | hERG Blocker (pIC50) | < 5 | 4.8 | 6.2 | CRITICAL: Deriv. B is a predicted hERG blocker, representing a significant cardiotoxicity risk[24]. |

| Ames Mutagenicity | Negative | Negative | Negative | Both compounds are predicted to be non-mutagenic. | |

| Overall Assessment | Proceed with Caution | TERMINATE | Deriv. A is a viable candidate for synthesis. Deriv. B has multiple red flags (solubility, CYP, hERG) and should be dropped. |

Conclusion and Future Outlook

In silico ADMET prediction is an indispensable tool in modern drug discovery. For researchers working with versatile scaffolds like s-triazine, these computational methods provide a crucial filter to manage the vast chemical space and focus experimental efforts on compounds with the highest likelihood of success. By understanding the causality behind the models, applying a rigorous and self-validating workflow, and integrating multiple data points, scientists can significantly de-risk their projects. The future will see the increasing application of sophisticated AI and deep learning models trained on ever-larger and more diverse datasets, further enhancing the predictive accuracy and strategic impact of in silico ADMET profiling[12][13]. The ultimate goal remains unchanged: to design safer, more effective medicines for patients, and the intelligent application of these computational tools is a critical step on that path.

References

-

ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. ACD/Labs. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Triazine–Salicylate–Aniline Hybrids as Potential Anticancer Agents. University of Johannesburg Content. Retrieved from [Link]

-

Ali, A., et al. (2025). Screening of Novel 1,2,4-triazine Clubbed 1,2,3-triazole Derivatives as α-glucosidase Inhibitors: In Silico Study. Bentham Science Publishers. Retrieved from [Link]

-

Bhardwaj, P. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. Retrieved from [Link]

-

Chavda, V. P., et al. (n.d.). Novel s-Triazine Derivatives as Potential Anticancer Agents: Synthesis, DFT, DNA Binding, Molecular Docking, MD Simulation and in silico ADMET Profiling. ResearchGate. Retrieved from [Link]

-

El-Drwey, M. G., et al. (2025). 3D-QSAR, ADMET, and Molecular Docking Studies for Designing New 1,3,5-Triazine Derivatives as Anticancer Agents. ResearchGate. Retrieved from [Link]

-

Guan, L., et al. (2019). Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC. Retrieved from [Link]

-

Swanson, K. (n.d.). ADMET-AI. ADMET-AI. Retrieved from [Link]

-

Kaur, R., et al. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. PubMed. Retrieved from [Link]

-

Hans, R. K., et al. (2019). In silico ADMET study, docking, synthesis and antimalarial evaluation of thiazole-1,3,5-triazine derivatives as Pf-DHFR inhibitor. PubMed. Retrieved from [Link]

-

Hidayati, N. A., et al. (n.d.). Synthesis In Silico and ADMET Profile of Triazinethione Derivatives for Their Potential as Anti-Inflammatory Agents. ResearchGate. Retrieved from [Link]

-

Li, A. P. (n.d.). ADMET In Vitro Profiling – Utility and Applications in Lead Discovery. ResearchGate. Retrieved from [Link]

-

Cheng, F., et al. (2013). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Gupta, S., et al. (2019). New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules. PMC. Retrieved from [Link]

-

Buglak, A. A., et al. (2019). QSAR analysis of immune recognition for triazine herbicides based on immunoassay data for polyclonal and monoclonal antibodies. PLOS One. Retrieved from [Link]

-

Mamedova, G. (2026). 5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING. ResearchGate. Retrieved from [Link]

-

Gizińska, M., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. Retrieved from [Link]

-

Simulations Plus. (n.d.). ADMET Predictor® - Machine Learning- ADMET property prediction. Simulations Plus. Retrieved from [Link]

-

Tukuljac, M., et al. (2025). Pharmacokinetics and Toxicity Predictors of New s-Triazines, Herbicide Candidates, in Correlation with Chromatogrpahic Retention Constants. ResearchGate. Retrieved from [Link]

-

Tzimas, A., et al. (2025). Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. PMC. Retrieved from [Link]

-

Wilson, K., et al. (2001). Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure-Activity Relationship. MDPI. Retrieved from [Link]

-

Valko, K., et al. (2016). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. PMC. Retrieved from [Link]

-

Wang, X., et al. (2023). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI. Retrieved from [Link]

-

Zhang, C., et al. (2025). Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. PMC. Retrieved from [Link]

-

Sommer, M., et al. (2023). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Sciabola, S., et al. (2023). Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. PMC. Retrieved from [Link]

-

Zaki, H., et al. (2022). Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors. Hindawi. Retrieved from [Link]

-

da Cruz, L. C., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PMC. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network. ChemRxiv. Retrieved from [Link]

-

Liu, H., et al. (2020). LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM. Bioinformatics. Retrieved from [Link]

-

Buglak, A. A., et al. (2019). QSAR analysis of immune recognition for triazine herbicides based on immunoassay data for polyclonal and monoclonal antibodies. PMC. Retrieved from [Link]

-

Sidorov, P., et al. (2018). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI. Retrieved from [Link]

-

Rodriguez-Ramos, J. C., et al. (2025). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. Retrieved from [Link]

-

Patel, K., & Singh, A. (2025). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Preprints.org. Retrieved from [Link]

-

Leeson, P. D., & Davis, A. M. (2018). The Properties of Kinase Inhibitors. Royal Society of Chemistry. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. Retrieved from [Link]

-

Mont K., et al. (2025). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. ResearchGate. Retrieved from [Link]

-

Delre, P., et al. (2022). Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Frontiers in Chemistry. Retrieved from [Link]

-

Pavan, M., & Worth, A. P. (2008). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. Retrieved from [Link]

-

Kumar, A., et al. (2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. ResearchGate. Retrieved from [Link]

-

Instem. (n.d.). In Silico & Data Insights. Instem. Retrieved from [Link]

-

Kaczor, A. A., et al. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. Retrieved from [Link]

-

Chen, H., et al. (2020). Deep Learning Based Drug Metabolites Prediction. Frontiers in Chemistry. Retrieved from [Link]

-

Shaik, A. B., et al. (2022). Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives. Frontiers in Health Informatics. Retrieved from [Link]

-

Wolohan, P. R., & Clark, T. (2025). New Insights into Ion Channels: Predicting hERG-Drug Interactions. ResearchGate. Retrieved from [Link]

-

Buglak, A. A., et al. (2019). QSAR analysis of immune recognition for triazine herbicides based on immunoassay data for polyclonal and monoclonal antibodies. PubMed. Retrieved from [Link]

-

Schwaller, P., et al. (2020). Prediction of drug metabolites using neural machine translation. Chemical Science. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Biological Activity of s-Triazine Core Compounds [mdpi.com]

- 4. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bitesizebio.com [bitesizebio.com]

- 7. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 8. researchgate.net [researchgate.net]

- 9. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. QSAR analysis of immune recognition for triazine herbicides based on immunoassay data for polyclonal and monoclonal antibodies | PLOS One [journals.plos.org]

- 11. QSAR analysis of immune recognition for triazine herbicides based on immunoassay data for polyclonal and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ADMET-AI [admet.ai.greenstonebio.com]

- 13. Frontiers | Deep Learning Based Drug Metabolites Prediction [frontiersin.org]

- 14. Prediction of drug metabolites using neural machine translation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure-Activity Relationship | MDPI [mdpi.com]

- 18. books.rsc.org [books.rsc.org]

- 19. Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. acdlabs.com [acdlabs.com]

- 24. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition [mdpi.com]

- 25. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques [frontiersin.org]

A Senior Application Scientist's Guide to the One-Pot Synthesis of 6,N2-Diaryl-1,3,5-Triazine-2,4-Diamines: From Benchtop to Biomedical Applications

Abstract

The 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold is a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities, most notably as potent anti-cancer agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the efficient, one-pot synthesis of this privileged heterocyclic core. Moving beyond a simple recitation of protocols, this document delves into the underlying chemical principles, elucidates the reaction mechanism, and offers practical, field-tested insights into experimental execution. We will explore the scope and limitations of the microwave-assisted, three-component condensation reaction, provide detailed experimental and characterization protocols, and discuss the critical role of these compounds in the landscape of contemporary drug discovery, particularly in the development of novel kinase inhibitors.

Introduction: The Significance of the 1,3,5-Triazine Scaffold in Drug Discovery

The 1,3,5-triazine ring system is a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and versatile substitution patterns have made it a "privileged scaffold" in the design of therapeutic agents.[3] The nitrogen-rich core allows for a variety of intermolecular interactions, including hydrogen bonding, which is crucial for binding to biological targets.[3] Notably, derivatives of 1,3,5-triazine have found applications as antitumor, antiviral, anti-inflammatory, and antimicrobial agents.[3][4]

Within this diverse family, the 6,N2-diaryl-1,3,5-triazine-2,4-diamine series has emerged as a particularly promising class of compounds, demonstrating significant antiproliferative activity against a range of cancer cell lines.[4][5] The development of efficient and scalable synthetic routes to access libraries of these compounds is therefore of paramount importance for advancing structure-activity relationship (SAR) studies and identifying lead candidates for clinical development.[6][7] This guide focuses on a robust and widely adopted one-pot synthesis that has revolutionized the accessibility of these valuable molecules.[6]

The Core Synthesis: A Microwave-Assisted Three-Component Reaction

The most effective and widely employed method for the one-pot synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines is a microwave-assisted, three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine.[6] This approach offers significant advantages over traditional multi-step syntheses, including reduced reaction times, increased yields, and a more environmentally friendly profile due to the minimization of solvent use and purification steps.[6][8]

The overall transformation can be summarized as follows:

Caption: Overview of the one-pot synthesis.

Unraveling the Mechanism: A Cascade of Reactions

The elegance of this one-pot synthesis lies in a carefully orchestrated sequence of reactions that proceed without the need for isolation of intermediates. The process can be dissected into three key stages:

-

Three-Component Condensation: The reaction is initiated by the acid-catalyzed condensation of cyanoguanidine, the aromatic aldehyde, and the arylamine under microwave irradiation. This step forms a 1,6-diaryl-1,6-dihydro-1,3,5-triazine-2,4-diamine intermediate.[4][6]

-

Dimroth Rearrangement: Upon treatment with a base, the dihydrotriazine intermediate undergoes a Dimroth rearrangement. This fascinating molecular rearrangement involves the opening of the triazine ring and its subsequent re-closure to form a more thermodynamically stable isomer.[6][9]

-

Dehydrogenative Aromatization: The rearranged dihydrotriazine intermediate then undergoes spontaneous dehydrogenation under the reaction conditions to yield the final, fully aromatic 6,N2-diaryl-1,3,5-triazine-2,4-diamine product.[6]

The entire mechanistic sequence is depicted below:

Caption: The mechanistic pathway of the one-pot synthesis.

Experimental Protocol: A Field-Tested Methodology

The following protocol is a robust and reproducible method for the synthesis of a wide array of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, adapted from the work of Dolzhenko and colleagues.[6]

Materials and Equipment

-

Reactants: Cyanoguanidine, various aromatic aldehydes, and various arylamines.

-

Reagents: Hydrochloric acid (HCl), a suitable base (e.g., potassium carbonate or sodium hydroxide), and appropriate solvents (e.g., ethanol, dimethylformamide).

-

Equipment: Microwave synthesizer, round-bottom flasks, magnetic stirrer, and standard laboratory glassware.

Step-by-Step Synthesis

-

Reaction Setup: In a microwave-safe reaction vessel, combine cyanoguanidine (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and the selected arylamine (1.0 mmol).

-

Acid-Catalyzed Condensation: Add a catalytic amount of hydrochloric acid and a suitable solvent (e.g., 5 mL of ethanol). Seal the vessel and place it in the microwave synthesizer.

-

Microwave Irradiation: Irradiate the reaction mixture at a set temperature (typically 120-150 °C) for a specified time (usually 15-30 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Basification and Rearrangement: After cooling the reaction mixture to room temperature, add a base (e.g., an aqueous solution of potassium carbonate) to initiate the Dimroth rearrangement and subsequent aromatization.

-

Workup and Purification: The product often precipitates from the reaction mixture upon cooling or the addition of water. The solid can be collected by filtration, washed with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether), and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

Scope and Limitations of the Synthesis

A significant advantage of this one-pot method is its broad substrate scope, allowing for the generation of large libraries of compounds for biological screening.[5][6] A study by Dolzhenko et al. successfully synthesized a library of 126 distinct 6,N2-diaryl-1,3,5-triazine-2,4-diamines, demonstrating the versatility of this reaction.[6]

Tolerated Functional Groups

The reaction is tolerant of a wide range of functional groups on both the aromatic aldehyde and the arylamine, including:

-

Electron-donating groups: (e.g., -OCH3, -CH3)

-

Electron-withdrawing groups: (e.g., -Cl, -F, -CF3)

-

Heterocyclic rings: (e.g., pyridine, thiophene)

This tolerance is crucial for the synthesis of diverse compound libraries for SAR studies.

Representative Yields

The following table summarizes the yields for a selection of synthesized 6,N2-diaryl-1,3,5-triazine-2,4-diamines, highlighting the efficiency of the one-pot microwave-assisted method.[6][10]

| Entry | Aromatic Aldehyde | Arylamine | Yield (%) |

| 1 | Benzaldehyde | Aniline | 75 |

| 2 | 4-Methoxybenzaldehyde | Aniline | 82 |

| 3 | 4-Chlorobenzaldehyde | Aniline | 78 |

| 4 | Benzaldehyde | 4-Fluoroaniline | 72 |

| 5 | 4-Trifluoromethylbenzaldehyde | Aniline | 65 |

| 6 | 2-Naphthaldehyde | Aniline | 70 |

| 7 | Pyridine-4-carboxaldehyde | Aniline | 68 |

Limitations

While the reaction is generally robust, certain limitations should be considered:

-

Steric Hindrance: Highly sterically hindered aromatic aldehydes or arylamines may lead to lower yields or require longer reaction times.

-

Highly Reactive Functional Groups: Substrates with functional groups that are sensitive to acidic or basic conditions may require protection-deprotection strategies.

Characterization of 6,N2-Diaryl-1,3,5-Triazine-2,4-Diamines

The synthesized compounds are typically characterized by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The protons of the amino groups often appear as broad singlets. The specific chemical shifts are dependent on the substitution pattern of the aryl rings.[1][10][11]

-

13C NMR: The carbon atoms of the triazine ring are typically observed in the range of δ 160-170 ppm. The signals for the aromatic carbons appear in their characteristic region of δ 110-150 ppm.[1][10][11]

The supplementary information of the paper by Dolzhenko et al. provides a comprehensive set of 1H and 13C NMR spectra for a large number of these compounds.[12]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a valuable tool for confirming the molecular weight of the synthesized compounds. The fragmentation patterns can also provide structural information, although detailed studies on the fragmentation of this specific class of compounds are limited.[13][14]

Biomedical Significance and Mechanism of Action

The primary therapeutic interest in 6,N2-diaryl-1,3,5-triazine-2,4-diamines lies in their potent anticancer activity.[2][4] Many of these compounds have demonstrated significant antiproliferative effects against various cancer cell lines, with some exhibiting high selectivity for cancer cells over normal cells.[6]

Kinase Inhibition: A Key Mechanism of Action

A growing body of evidence suggests that the anticancer activity of these triazine derivatives is, in many cases, attributed to their ability to inhibit protein kinases.[2][7] Protein kinases are a large family of enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

The 6,N2-diaryl-1,3,5-triazine scaffold can act as a template for the design of inhibitors that target the ATP-binding site of various kinases, including:

The following diagram illustrates the central role of the PI3K/mTOR signaling pathway in cancer and its inhibition by triazine derivatives:

Caption: Inhibition of the PI3K/mTOR pathway by triazine derivatives.

The ability to synthesize large and diverse libraries of these compounds using the one-pot method described herein is crucial for optimizing their kinase inhibitory activity and developing next-generation cancer therapeutics.

Conclusion and Future Perspectives

The one-pot, microwave-assisted synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines represents a significant advancement in synthetic organic and medicinal chemistry. This efficient and versatile methodology provides rapid access to a class of compounds with profound biological importance, particularly in the realm of oncology. The ability to readily generate diverse libraries of these triazine derivatives will continue to fuel the discovery of novel kinase inhibitors and other valuable therapeutic agents. As our understanding of the intricate signaling networks that drive cancer progresses, the strategic application of this powerful synthetic tool will undoubtedly play a pivotal role in the development of more effective and targeted cancer therapies.

References

-

Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12135-12144. [Link]

-

Junaid, A., et al. (2020). Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. RSC Advances, 10(43), 25517-25528. [Link]

-

Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: Synthesis, Antiproliferative Activity and 3D-QSAR Modeling. RSC Advances, (Electronic Supplementary Information). [Link]

-

Lim, F. P. L., et al. (2021). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Medicinal Chemistry, 12(10), 1735-1746. [Link]

-

Dolzhenko, A. V. (2021). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. Molecules, 26(15), 4483. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 140000, 6,N2-Diaryl-1,3,5-triazine-2,4-diamines. [Link]

-

Wang, Y., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie, 355(11), 2200479. [Link]

-

Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: Synthesis, Antiproliferative Activity and 3D-QSAR Modeling. RSC Advances, (Electronic Supplementary Information). [Link]

-

Gomha, S. M., et al. (2017). A novel one-pot synthesis of 1,3,5-triazine derivatives as potential antimicrobial agents. Molecules, 22(8), 1269. [Link]

-

Junaid, A., et al. (2019). A one-pot synthesis of N2,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines and systematic evaluation of their ability to host ethanol in crystals. New Journal of Chemistry, 43(35), 13876-13885. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Pharmaceuticals, 16(2), 299. [Link]

-

Davies, M. R., et al. (2001). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930. [Link]

-

Royal Society of Chemistry. (2021). Author guidelines for RSC Advances. [Link]

-

Khan, T. S., et al. (2020). Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. RSC Advances, 10(51), 30656-30670. [Link]

-

Bhattacharjee, S., et al. (2019). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 24(24), 4565. [Link]

-

Starcevic, K., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. International Journal of Molecular Sciences, 23(21), 13308. [Link]

-

Krol, E., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Molecules, 24(18), 3326. [Link]

-

Kaur, R., et al. (2023). 1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines. Current Organic Chemistry, 27(1), 3-20. [Link]

-

NIST. (n.d.). 1,3,5-Triazine. In NIST Chemistry WebBook. [Link]

-

Wang, Y., et al. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 47, 128205. [Link]

-

Sharma, A., et al. (2021). A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. Current Drug Targets, 22(12), 1389-1410. [Link]

Sources

- 1. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. A one-pot synthesis of N 2,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines and systematic evaluation of their ability to host ethanol in crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6, N 2 -Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00643B [pubs.rsc.org]

- 11. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. 1,3,5-Triazine [webbook.nist.gov]

Structural Elucidation of Novel 1,3,5-Triazine Derivatives: A Technical Guide

Executive Summary: The "Symmetry Trap"

The 1,3,5-triazine (s-triazine) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for PI3K/mTOR inhibitors, antimalarials, and novel herbicides. However, its greatest asset—symmetry—is also its greatest elucidation liability.

Researchers often face a paradox: the high symmetry of the core results in a scarcity of ring protons, rendering standard 1H-NMR ineffective for direct ring characterization. Furthermore, the restricted rotation of exocyclic amine substituents frequently leads to signal broadening or doubling (rotamers), often mistaken for impurities.

This guide moves beyond standard spectral interpretation, establishing a multi-dimensional workflow to definitively solve triazine structures using Variable Temperature (VT) NMR , 15N-HMBC , and Isotopic Pattern Analysis .

Phase I: The Synthetic Fingerprint & Mass Spectrometry

Before elucidation begins, the synthetic origin provides the first layer of structural evidence. The reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is temperature-dependent.[1]

The Temperature Rule

-

0°C: Displaces the first chlorine (Mono-substituted).

-

Room Temperature: Displaces the second chlorine (Di-substituted).

-

Reflux (>60°C): Displaces the third chlorine (Tri-substituted).

Critical Insight: If you perform a reaction at 0°C but observe a loss of two chlorines in MS, you have likely formed a mixture of mono- and di-products, or your temperature control failed.

The "Chlorine Countdown" (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the primary checkpoint. You must track the chlorine isotope pattern (

| Stage | Formula Fragment | Isotope Pattern (M : M+2 : M+4...) | Diagnostic Value |

| Starting Material | 100 : 96 : 31 : 3 | Distinctive "Cluster" | |

| Intermediate 1 | 100 : 64 : 10 | Confirms Mono-substitution | |

| Intermediate 2 | 100 : 32 | Confirms Di-substitution | |

| Final Product | No Cl pattern | Confirms complete displacement |

Protocol Note: Use ESI+ for amino-triazines. If the compound is neutral/insoluble (e.g., alkoxy derivatives), switch to APCI (Atmospheric Pressure Chemical Ionization) to avoid aggregation artifacts.

Phase II: Advanced Solution-State NMR

This is the most challenging phase due to Rotameric Broadening . Amino-triazines exhibit restricted rotation around the

Overcoming Rotamers (The VT-NMR Protocol)

If your 1H-NMR shows broad humps or split peaks for a theoretically pure compound, do not re-purify immediately.

-

Diagnosis: Acquire a standard 1H spectrum at 298 K (

). -

Stress Test: Heat the sample to 323 K (

) or 343 K ( -

Validation: If the signals coalesce into sharp singlets/multiplets, you are observing rotamers, not impurities.

-

Solvent Choice: If

is insufficient, use

The "Blind Spot" Solution: 1H-13C HMBC

Since the triazine ring has no protons, you cannot "walk" around the ring using COSY. You must use Long-Range Heteronuclear Multiple Bond Correlation (HMBC) to link the side-chain protons to the quaternary ring carbons.

-

Target: Observe

correlations from the -

Differentiation: In asymmetric triazines, you will see three distinct quaternary carbon signals in 13C-NMR (approx. 160-180 ppm). HMBC assigns which substituent is attached to which carbon.

The "Killer App": 1H-15N HMBC

When carbon chemical shifts are too similar (degenerate), Nitrogen NMR is the tie-breaker.

-

Technique: 1H-15N HMBC (natural abundance, no enrichment needed if concentrated >20mg/mL).

-

Logic:

-

Pyrrole-like N: Exocyclic amines (approx -280 to -320 ppm relative to nitromethane).

-

Pyridine-like N: Ring nitrogens (approx -150 to -200 ppm).

-

-

Result: You can definitively prove if an alkyl group is on the exocyclic nitrogen (N-alkylation) or if a rearrangement occurred.

Visualization of Elucidation Logic

The following diagram illustrates the decision tree for distinguishing triazine derivatives, specifically addressing the rotamer vs. impurity confusion.

Caption: Workflow for distinguishing structural rotamers from synthetic impurities in triazine derivatives.

Phase III: Solid-State Confirmation (X-Ray)

While NMR provides solution-state data, X-ray crystallography is the gold standard, particularly for resolving Tautomerism .

-

The Issue: 1,3,5-triazine-2,4,6-triamines can theoretically exist in amino or imino forms.

-

Evidence: X-ray diffraction typically confirms the amino tautomer is dominant in the solid state, stabilized by intermolecular hydrogen bonding networks (e.g., N-H...N interactions).

-

Protocol: Crystallize using slow evaporation from a binary solvent system (e.g., Ethanol/DMF). A single crystal is required to measure the

bond lengths.-

bond length

-

would be shorter (

-

bond length

Experimental Protocol: Characterization of a Tris-Substituted Triazine

Objective: Full characterization of N2,N4,N6-tris(4-methoxybenzyl)-1,3,5-triazine-2,4,6-triamine.

-

Sample Prep: Dissolve 15 mg of compound in 0.6 mL

. -

1H NMR (Standard): Acquire at 298 K. Look for methoxy singlets (

ppm) and methylene doublets ( -

VT-NMR (If Broad): Ramp temp to 353 K. Confirm sharpening of the methylene linker signal.

-

13C NMR: Acquire with proton decoupling. Expect triazine ring carbons at

ppm. -

HMBC: Set optimization for long-range coupling (

).-

Verify: Correlation between methylene protons (

) and the triazine ring carbon ( -

Verify: Correlation between methylene protons and the phenyl ring carbons of the side chain.

-

-

HRMS: Inject into ESI-Q-TOF. Confirm

at expected mass. Verify absence of Cl isotope pattern.

References

-

National Institutes of Health (NIH). "1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors." PubMed Central. [Link]

-

MDPI. "Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity." Molecules. [Link][2][3][4][5][6]

-

TDX (Theses and Dissertations Online). "Chapter 3 – Structural characterization of triazines." TDX Cat. [Link]

-

Royal Society of Chemistry (RSC). "Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials." Organic Chemistry Frontiers. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chemical Space of 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine: Synthesis, SAR, and Therapeutic Potential

Executive Summary

This technical guide explores the medicinal chemistry of 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine , a privileged scaffold structurally related to the antifolate class of therapeutics (e.g., methotrexate, pyrimethamine). While historically significant as a dihydrofolate reductase (DHFR) inhibitor and herbicide, this chemotype offers a versatile platform for modern drug discovery. This guide provides a rigorous analysis of its synthesis, structure-activity relationships (SAR), and protocols for expanding its chemical space.

Pharmacophore Analysis & Therapeutic Rationale

The 2,4-diamino-1,3,5-triazine motif is a bioisostere of the 2,4-diaminopteridine ring found in folic acid. Its primary mechanism of action involves competitive inhibition of DHFR, an enzyme critical for DNA synthesis.

-

The Warhead (Diaminotriazine): The N1 and 2-NH₂ / 4-NH₂ groups form a critical hydrogen-bonding network with the carboxylate side chain of a conserved acidic residue (Asp27 in E. coli, Glu30 in vertebrates) within the DHFR active site.

-